4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride is a heterocyclic compound that features a fused thieno-pyridine structure. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities. It is classified under the category of nitrogen-containing heterocycles, which are known for their diverse applications in pharmaceuticals.
The compound can be synthesized through various chemical reactions involving thieno and pyridine derivatives. Its hydrochloride form is often used to enhance solubility and stability in aqueous environments.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride belongs to the class of bicyclic compounds. It is a member of the thieno-pyridine family, which includes several compounds with significant pharmacological properties.
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific catalysts or reagents such as lithium aluminum hydride for reductions or Lewis acids for cyclization. Reaction conditions (temperature, solvent choice) are critical for optimizing yield and purity.
The molecular structure of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride can be represented as follows:
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to minimize side reactions. For example, protecting groups may be used during synthesis to shield reactive sites.
The mechanism of action for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride is not fully elucidated but is believed to involve modulation of neurotransmitter systems.
Preliminary studies suggest that it may interact with serotonin and dopamine receptors, influencing mood and cognition. Further research is necessary to define its pharmacodynamics and pharmacokinetics.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the compound.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride has several potential applications:
This compound represents an interesting area of study within medicinal chemistry and could lead to significant advancements in therapeutic agents targeting various diseases. Further research is warranted to explore its full potential and mechanisms.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride is the standardized IUPAC designation for this heterocyclic amine hydrochloride salt. The numbering scheme positions the saturated pyridine ring fused to thiophene at the 3- and 2-positions, respectively. The compound’s "4,5,6,7-tetrahydro" prefix denotes full saturation of the pyridine ring’s non-fused bonds. Industry and pharmacological contexts frequently use alternative names: Clopidogrel Thieno Impurity (emphasizing its role as a synthetic intermediate or degradation product in the antiplatelet drug clopidogrel), Tetrahydrothienopyridine Hydrochloride, and 6,7-Dihydro-4H-thieno[3,2-c]pyridine Hydrochloride [2] [5] . Its CAS registry number (28783-41-7) provides a unique identifier across chemical databases. Additional synonyms include Pragrace Impurity 23, Clopidogrel Impurity 56, and Zidovudine impurity F, reflecting its detection as a process-related impurity in multiple pharmaceutical syntheses [2] [8] .
Table 1: Nomenclature and Synonyms of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride |
CAS Registry Number | 28783-41-7 |
Common Synonyms | Clopidogrel Thieno Impurity; Tetrahydrothienopyridine Hydrochloride; 6,7-Dihydro-4H-thieno[3,2-c]pyridine Hydrochloride; Pragrace Impurity 23; Clopidogrel EP Impurity 22 |
Pharmaceutical Codes | Clopidogrel-7; Clopidogrel Impurity 56 |
The molecular formula C₇H₉NS·HCl (or C₇H₁₀ClNS) precisely defines the composition of the protonated heterocyclic base coupled with a chloride counterion. This formula corresponds to a monoisotopic molecular weight of 175.0222 Da and an average molecular weight of 175.68 g/mol [2] [5] [8]. Elemental analysis confirms 39.91% carbon, 4.79% hydrogen, 16.84% chlorine, 6.65% nitrogen, and 15.23% sulfur. The hydrochloride salt form enhances stability and crystallinity compared to the free base (CAS 54903-50-3), which has the formula C₇H₉NS and a molecular weight of 139.22 g/mol [1] [2].
Table 2: Atomic Composition and Molecular Weight Data
Property | Value |
---|---|
Molecular Formula | C₇H₁₀ClNS |
Exact Mass (Da) | 175.0222 |
Average Molecular Weight (g/mol) | 175.68 |
Elemental Composition | C 39.91%, H 4.79%, Cl 16.84%, N 6.65%, S 15.23% |
Free Base Formula | C₇H₉NS |
Free Base Molecular Weight | 139.22 g/mol |
X-ray crystallography reveals that the tetrahydropyridine ring adopts a half-chair conformation, characterized by puckering parameters φ₂ = 217.5° and Qₜ = 0.5052 Å [7]. In this conformation, the saturated ring’s carbon atoms deviate from planarity, while the thiophene ring remains rigorously planar (root-mean-square deviation: 0.003 Å). The hydrochloride salt forms through protonation of the pyridine nitrogen, creating an ionic bond with the chloride anion (N–H⁺···Cl⁻ distance: ~1.60 Å). The crystal packing (orthorhombic, space group Pca2₁) is stabilized by intermolecular C–H···O hydrogen bonds and van der Waals interactions [7].
Although the core structure lacks chiral centers, substituents at the 5-position (equivalent to the 3-position in THIQ bioisosteres) impart chirality. For example, introducing a methyl group at C5 creates a stereogenic center where the (S)-enantiomer exhibits significantly higher biological activity in derived pharmaceuticals like clopidogrel [3] [9]. Molecular modeling confirms that the equatorial orientation of 3-substituents in the half-chair conformation optimizes binding to biological targets such as phenylethanolamine N-methyltransferase (PNMT) [3].
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (THTP) serves as a bioisostere of 1,2,3,4-tetrahydroisoquinoline (THIQ), where the benzene ring is replaced by thiophene. This substitution alters electronic properties: the thiophene’s lower electron density (π-deficient heterocycle) reduces hydrophobic interactions and hydrogen-bonding capacity compared to THIQ systems. Docking studies with PNMT demonstrate that THIQ inhibitors (e.g., SK&F 64139, Ki = 3.1 nM) exhibit 10–100-fold greater potency than analogous THTP derivatives due to enhanced enzyme-substrate complementarity with the THIQ aromatic system [3].
Structurally, the THTP scaffold aligns with the active metabolites of thienopyridine antiplatelet agents. In clopidogrel, the 5-position of THTP is functionalized with o-chlorophenyl and methoxycarbonyl groups, enabling irreversible binding to the P2Y₁₂ ADP receptor [6] [8] . Comparative crystallographic analysis shows that 2,6-disubstituted THTP derivatives overlay with 3,7-disubstituted THIQs when aligned by nitrogen lone pairs and hydrophobic substituents, validating the bioisosteric rationale [3] [7]. However, the thiophene sulfur introduces a conformational constraint absent in THIQs, slightly rotating the ring system and altering binding poses in enzyme active sites.
Table 3: Structural and Electronic Comparison with THIQ Bioisosteres
Property | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (THTP) | 1,2,3,4-Tetrahydroisoquinoline (THIQ) |
---|---|---|
Core Structure | Thiophene-fused tetrahydropyridine | Benzene-fused tetrahydroisoquinoline |
Aromatic Ring Electronics | π-Deficient heterocycle (thiophene) | π-Excessive arene (benzene) |
Key Bond Lengths | C–S: 1.71–1.74 Å; C–C: 1.36–1.46 Å [7] | C–C: 1.38–1.41 Å |
PNMT Inhibition (Ki) | Micromolar range (e.g., 2-CH₃-6-Br-THTP: Ki >1 µM) [3] | Nanomolar range (e.g., 7-Br-THIQ: Ki = 56 nM) [3] |
Conformational Flexibility | Reduced due to shorter C–S bonds | Higher due to C–C bond rotation |
Role in Pharmaceuticals | Core of clopidogrel active metabolite; synthetic intermediate [6] [8] | Scaffold for CNS-active compounds (e.g., PNMT inhibitors) |
The THTP nucleus’s versatility is demonstrated in its functionalization: Chloroacetylation at the 5-position yields 2-chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone (C₉H₁₀ClNOS), a pivotal intermediate for synthesizing thienopyridine-based antiplatelet agents. The dihedral angle between the thiophene ring and the chloroacetyl group in this derivative is 45.79°, optimizing reactivity for subsequent displacement reactions [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0